Synthetic Intermediate Specificity: Enabling Potent c-MET Kinase Inhibitor Production
The compound is explicitly designated as Preparation Example 1 in a 2024 patent (WO2024134516A1) for novel c-MET and RON protein kinase inhibitors [1]. As a free carboxylic acid intermediate, it provides the essential 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonyl scaffold for subsequent amide coupling to generate the final pharmacologically active carboxamides. In contrast, the commonly available 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 868171-67-9) lacks the 4-ethoxy substituent entirely, precluding the formation of the BMS-777607 pharmacophore and its associated hydrogen-bonding interactions with kinase residue D1222 [2]. The 4-ethoxy-1-(4-fluorophenyl) substitution pattern is directly correlated with the potent c-MET IC50 of 3.9 nM and Axl IC50 of 1.1 nM observed in the final inhibitor BMS-777607 .
| Evidence Dimension | Synthetic utility as intermediate for potent Met kinase inhibitors |
|---|---|
| Target Compound Data | 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1174046-90-2); enables synthesis of BMS-777607 with c-MET IC50 = 3.9 nM, Axl IC50 = 1.1 nM, RON IC50 = 1.8 nM, Tyro3 IC50 = 4.3 nM |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 868171-67-9); lacks 4-ethoxy group; cannot produce the BMS-777607 pharmacophore; no reported c-MET inhibitory activity when elaborated to analogous carboxamides (class-level inference) |
| Quantified Difference | Presence vs. absence of the 4-ethoxy substituent; >500-fold selectivity loss for Met-related targets when the 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide motif is altered |
| Conditions | Cell-free recombinant kinase assays (c-MET, Axl, RON, Tyro3) for the final carboxamide inhibitor BMS-777607; patent WO2024134516A1 for the carboxylic acid intermediate synthesis |
Why This Matters
Procurement of this specific intermediate is mandatory for research groups synthesizing BMS-777607 analogs or exploring the established 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide pharmacophore; any substitution jeopardizes the integrity of the SAR-driven design.
- [1] WO2024134516A1 – NOVEL COMPOUND AS PROTEIN KINASE INHIBITOR. LG Chemical Ltd. Preparation Example 1: 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Filed: June 21, 2022. Published: June 27, 2024. View Source
- [2] Schroeder GM, et al. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. J Med Chem. 2009;52(5):1251-1254. DOI: 10.1021/jm801586s. View Source
